molecular formula C7H7N3O2 B11917542 7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B11917542
M. Wt: 165.15 g/mol
InChI Key: NKCKSKFBUCXXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a methyl group at the 7th position and keto groups at the 2nd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide can yield the desired compound through a series of steps involving nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the keto groups, leading to the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrrolo[2,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-d]pyrimidine compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione derivatives as anticancer agents. For instance, derivatives synthesized from this compound have demonstrated the ability to induce apoptosis in cancer cell lines such as HepG2 (human liver cancer cells) and have shown promise in inhibiting cell proliferation through mechanisms involving cell cycle arrest .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit significant antibacterial effects, making them potential candidates for developing new antibiotics . The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can enhance its efficacy against resistant bacterial strains.

Multicomponent Reactions

This compound serves as a versatile building block in multicomponent reactions (MCRs). These reactions are valuable for synthesizing complex organic molecules efficiently. For example, MCRs involving this compound have been utilized to create novel bioactive heterocycles with high yields and purity .

Synthesis of Derivatives

Various synthetic pathways have been developed to modify the core structure of this compound. For instance, researchers have successfully synthesized derivatives by reacting it with different amines and aldehydes under specific conditions to yield compounds with enhanced biological activities .

Discovery of New Derivatives

A notable study involved the synthesis of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives which showed selective inhibition of protein kinase B (Akt), a crucial target in cancer therapy. These compounds exhibited promising oral bioavailability and anti-tumor activity in preclinical models .

Mechanistic Investigations

Mechanistic studies on synthesized derivatives have revealed their ability to interfere with specific signaling pathways involved in cancer progression. For example, one derivative was shown to inhibit Akt phosphorylation, leading to reduced cell survival and increased apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is unique due to its specific substitution pattern and the presence of keto groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to selectively inhibit multiple kinases makes it a valuable compound in medicinal chemistry .

Biological Activity

7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS No. 197356-40-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its inhibitory effects on various biological targets, which could be pivotal for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N3O2C_7H_7N_3O_2. The compound features a pyrrolo[2,3-d]pyrimidine core that is essential for its biological activity.

1. Inhibition of Protein Kinases

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines can act as inhibitors of calcium-dependent protein kinases in Plasmodium falciparum, specifically PfCDPK4 and PfCDPK1. In vitro studies have shown that certain compounds exhibit promising inhibitory activities with IC50 values ranging from 0.210 to 0.589 μM against these kinases, suggesting potential applications in malaria treatment .

2. Anticancer Properties

Recent studies have identified 7-Methyl-1H-pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of several cancer-related enzymes such as EGFR and CDK2. For instance, compound 5k demonstrated significant activity against multiple cancer cell lines including HeLa and MDA-MB-231 with varying cytotoxicity profiles .

CompoundTarget EnzymeIC50 (µM)Cell Line Activity
5kEGFR0.15HeLa (IC50 = 12 µM)
5lCDK20.20MDA-MB-231 (IC50 = 8 µM)

3. Antiviral Activity

Molecular docking studies have suggested that pyrrolo[2,3-d]pyrimidines may also inhibit SARS-CoV-2 proteases. The binding energies calculated from docking simulations indicate favorable interactions with the main protease (M Pro), making these compounds potential candidates for COVID-19 therapeutics .

Case Studies

Case Study 1: Malaria Treatment
In a study focusing on the inhibition of PfCDPK4 and PfCDPK1, several pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their biological activity. The results highlighted the importance of substituents at the N-7 position in enhancing inhibitory potency .

Case Study 2: Cancer Cell Lines
A series of experiments evaluated the anticancer efficacy of various derivatives against breast cancer cell lines. The results indicated a structure-activity relationship where specific functional groups significantly enhanced cytotoxicity .

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

7-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H7N3O2/c1-10-3-2-4-5(10)8-7(12)9-6(4)11/h2-3H,1H3,(H2,8,9,11,12)

InChI Key

NKCKSKFBUCXXMA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1NC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.